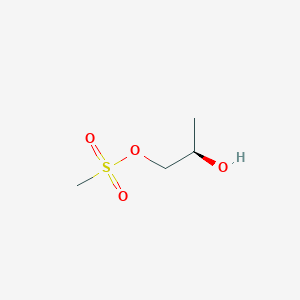

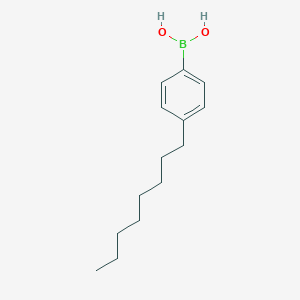

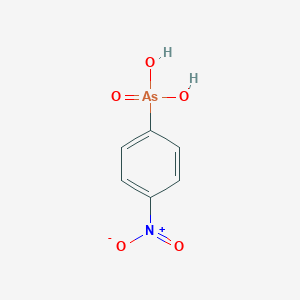

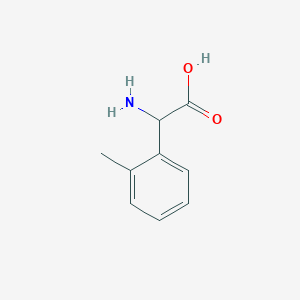

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including esterification, nitration, hydrolysis, and reduction. For example, the synthesis of 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was achieved with a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Another synthesis route involves the reduction of a nitro group to an amino group using LiAlH4, as described in the synthesis of 2-{2-[3-amino-2-(4-aminophenyl)propyl]phenoxy}ethanol . These methods highlight the importance of careful selection of reagents and conditions to achieve the desired product with high yield and purity.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, as seen in the study of the crystal structure of ICR-372-OH, which is a weak mutagen for Salmonella . The crystallographic analysis provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets. Although the exact structure of 2-((4-Methoxy-3-nitrophenyl)amino)ethanol is not provided, similar analytical techniques could be applied to determine its molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives is of significant interest. For instance, the base-labile carboxyl protecting group Anpe can be removed under certain conditions, which is useful in the synthesis of protected amino acid derivatives . Additionally, the reactivity of a Zn(II)-bound alkoxide group in the hydrolysis of esters has been demonstrated, showing the potential for such functional groups to act as nucleophiles in chemical reactions . These studies illustrate the diverse reactivity of compounds containing amino and alcohol functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their functional groups. For example, the Zn(II) complex of 2-[bis(2-aminomethyl)amino]ethanol exhibits a remarkably low pKa value, indicating significant acidity of the alcoholic OH group . Such properties are essential for understanding the behavior of these compounds in various environments, including biological systems and industrial processes.

Scientific Research Applications

Photochemical Applications and Protein Crosslinking

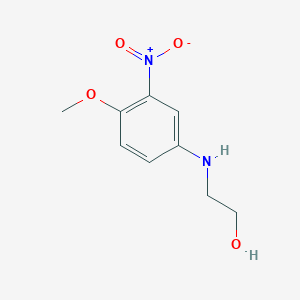

4-Nitrophenyl ethers, closely related to the chemical structure , have been utilized as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inert in the dark under biological conditions but react quantitatively with amines upon irradiation with UV light, suggesting a method for targeted protein modification without obstructing the binding site. This property was demonstrated by attaching a maleimide-containing 2-methoxy-4-nitrophenyl ether to human fetal hemoglobin, resulting in a crosslinked product locked in a high-affinity conformation (Jelenc, Cantor, & Simon, 1978).

Reductive Monoalkylation

The reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, a compound structurally similar to the one of interest, was explored during its conversion to the corresponding primary amine. This process, facilitated by hydrogen over palladium on carbon (Pd/C) in ethanol, yielded significant amounts of secondary amines, indicating a pathway for creating a variety of benzyl amino aryls in good yields. This chemistry could be extended to substituted benzyl amino aryls, demonstrating the potential for synthesizing a wide range of derivatives (Sydnes, Kuse, & Isobe, 2008).

Ruthenium-Catalyzed Reduction

A study on the ruthenium-catalyzed reduction of nitroarenes, including compounds with methoxy substituents, used formic acid as a reductant. This method efficiently converted various nitroarenes to aminoarenes, suggesting a practical approach for the selective reduction of nitro compounds to their corresponding amines or alcohols. For example, 4-nitroacetophenone was selectively reduced to 1-(4-nitrophenyl)ethanol under mild conditions, highlighting the versatility of this catalytic system (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Synthesis and Characterization of Schiff Bases

Reactions of 2,3-diaminopyridine with compounds containing the nitrophenyl motif led to the formation of Schiff bases, which were characterized by their spectroscopic properties. The study demonstrates the application of these compounds in synthesizing complex molecular structures, potentially useful in materials science and organic synthesis (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Electro-Optical Materials

Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol were synthesized for developing electro-optical active polyurethanes. The study involved quantum chemical calculations and experimental characterization to evaluate the nonlinear optical (NLO) performance of these compounds. The research indicates the potential of these derivatives in creating materials with specific electro-optical properties (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).

properties

IUPAC Name |

2-(4-methoxy-3-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGANLZMZHWJPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335227 | |

| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxy-3-nitrophenyl)amino)ethanol | |

CAS RN |

125418-72-6 | |

| Record name | 2-(4-Methoxy-3-nitrophenylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B135213.png)